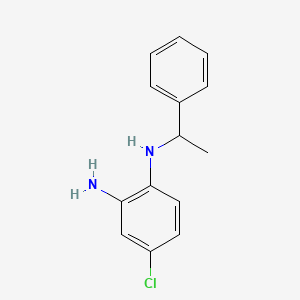

(2-氨基-4-氯苯基)(1-苯乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies. For instance, the synthesis of 3-nitro-2-phenylpropan-1-amine and its chlorophenyl analog is achieved through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride . Another method includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation . These methods could potentially be adapted for the synthesis of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine by altering the starting materials and reaction conditions.

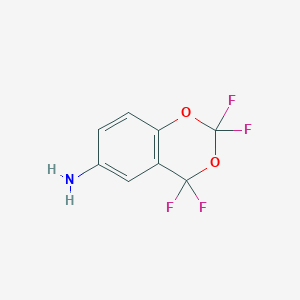

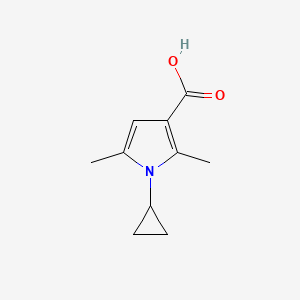

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be quite complex. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and are further organized into layers by π-stacking interactions between the aromatic systems . This suggests that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine could also exhibit interesting structural features such as hydrogen bonding and aromatic stacking.

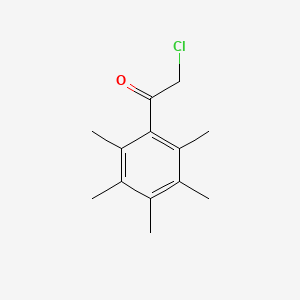

Chemical Reactions Analysis

The chemical reactions of chlorophenyl and amino compounds can vary widely depending on their specific functional groups and structure. The provided papers do not detail reactions for the exact compound , but they do show that related compounds can participate in reactions typical of amines and aromatic halides, such as nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be inferred from related compounds. For example, the presence of the chlorophenyl group can influence the compound's electron distribution, reactivity, and polarity . The amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.

科学研究应用

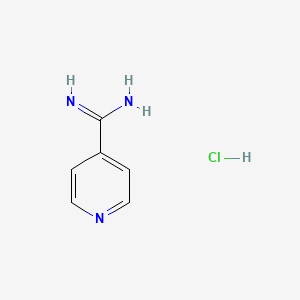

“(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C14H15ClN2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of this compound is in the field of Organic and Medicinal Chemistry . It can be used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Chiral auxiliaries are compounds that are used to induce chirality in another substance in a chemical reaction .

The method of application or experimental procedure would involve using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary in a chemical reaction to synthesize a chiral product . The specific details of the procedure would depend on the particular reaction being carried out .

The outcome of using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary would be the production of a chiral product . The effectiveness of this method can be quantified by measuring the enantiomeric excess of the chiral product .

属性

IUPAC Name |

4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFYGBTRHDLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387832 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine | |

CAS RN |

345991-79-9 |

Source

|

| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)